

BMS-310705: A Potent Epothilone Analog Against Multi-Drug Resistant Cancers

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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B14093886

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Despite showing significant promise in preclinical studies against multi-drug resistant (MDR) cancer cell lines, the clinical development of BMS-310705, a semi-synthetic analog of epothilone B, appears to have been discontinued. This comparison guide provides an objective overview of the efficacy of BMS-310705 in MDR cell lines, supported by available experimental data, and compares its performance with other microtubule-targeting agents.

BMS-310705 was developed by Bristol Myers Squibb and stood out due to its enhanced water solubility and chemical stability, conferred by an amino group at the C21 position of its methylthiazole ring.^[1] Like other epothilones, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.^{[2][3]} Notably, epothilones have demonstrated efficacy in cancer models resistant to taxanes, a widely used class of microtubule inhibitors, in part by being poor substrates for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multi-drug resistance.^{[4][5]}

Comparative Efficacy in MDR Cell Lines

Preclinical data indicated that BMS-310705 possessed potent cytotoxic activity, in some cases superior to other established chemotherapeutic agents, particularly in resistant cell lines.

Key Findings:

- **Ovarian Cancer:** In a cell culture model derived from a patient with ovarian cancer clinically refractory to both platinum-based drugs and paclitaxel, BMS-310705 demonstrated significant efficacy.^[6] At a concentration of 0.05 μM , it led to a significantly lower survival rate

compared to paclitaxel.[6] Furthermore, in OC-2 cells from a patient with stage IIIC ovarian cancer also refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of 0.1-0.5 μ M reduced cell survival by an impressive 85-90%.[1]

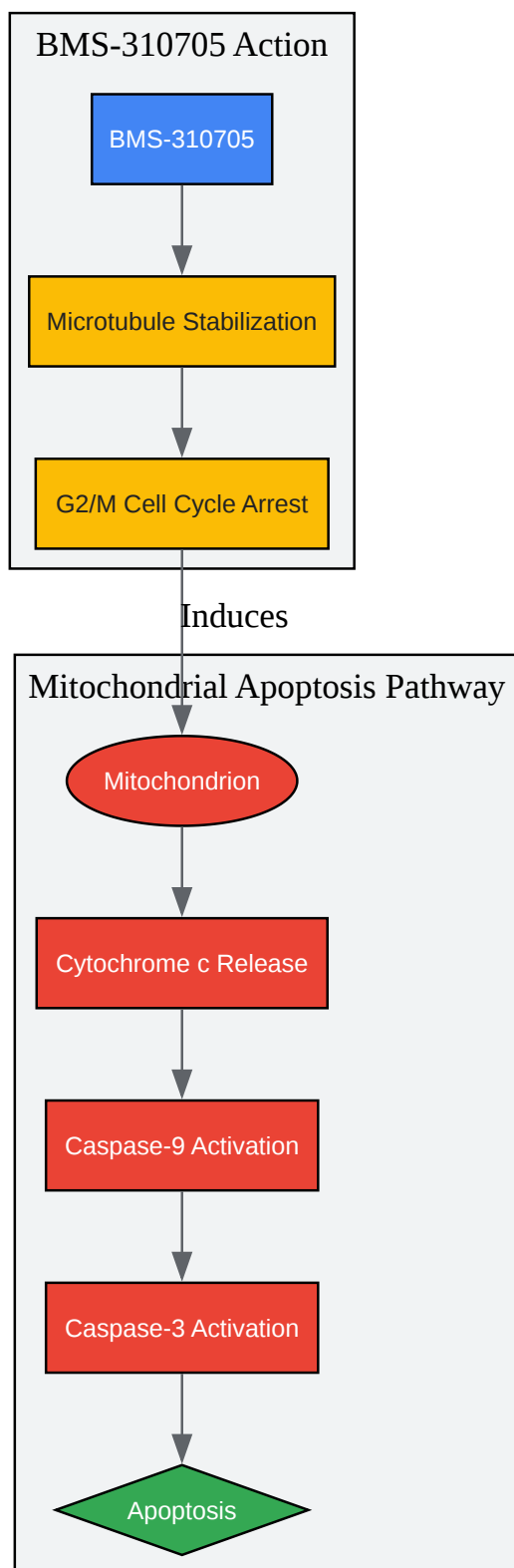
- **Superiority to other Epothilones and Paclitaxel:** In human tumor xenograft models, BMS-310705 demonstrated superior anti-tumor activity when compared to paclitaxel, as well as natural epothilone B and D.[1] It was also found to be more cytotoxic than epothilone D in human tumor cell lines.[1]
- **Broad Anti-Tumor Activity:** Phase I clinical trials, although discontinued, showed that BMS-310705 had a broad range of anti-tumor activity at tolerable doses.[2] Objective responses were observed in patients with advanced solid malignancies who had failed standard therapies, including partial responses in ovarian and bladder cancer, and a complete response in a non-small cell lung cancer patient.[1]

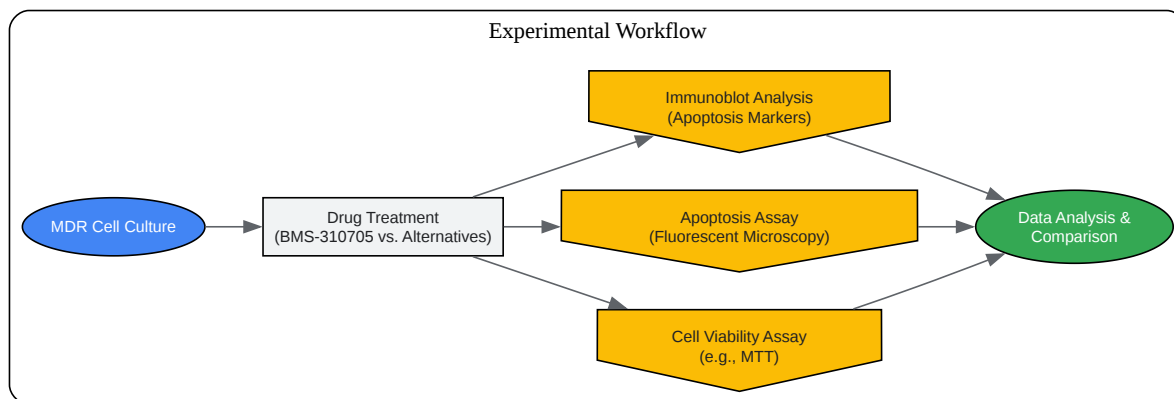
Quantitative Data Summary

Cell Line/Model	Drug	Concentration/Dose	Effect	Reference
Platinum/Paclitaxel-Refractory Ovarian Cancer Cells	BMS-310705	0.05 μ M	Significantly lower survival vs. paclitaxel	[6]
Paclitaxel/Platinum-Refractory OC-2 Ovarian Cancer Cells	BMS-310705	0.1-0.5 μ M	85-90% reduction in cell survival	[1]
Human Tumor Xenografts	BMS-310705	Not Specified	Superior anti-tumor activity vs. paclitaxel, epothilone B, and epothilone D	[1]
Human Tumor Cell Lines	BMS-310705	Not Specified	More cytotoxic than epothilone D	[1]

Mechanism of Action: Induction of Apoptosis

BMS-310705 induces apoptosis in cancer cells primarily through the mitochondrial pathway.[1][6] This is supported by the detection of cytochrome c release from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[1][6] No significant activation of caspase-8 was observed, suggesting the extrinsic apoptotic pathway is not the primary route of cell death induced by this compound.[6]





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